
Asimicinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Asimicinone, also known as this compound, is a useful research compound. Its molecular formula is C37H66O7 and its molecular weight is 622.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 695394. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Scientific Research Applications
1. Anticancer Activity
Asimicinone has been studied for its anticancer properties, particularly its ability to induce apoptosis in various cancer cell lines. Research indicates that it can inhibit the growth of human cancer cells by disrupting mitochondrial function and inducing oxidative stress.
- Case Study : A study published in the Journal of Natural Products demonstrated that this compound exhibited significant cytotoxic effects against human breast cancer cells (MCF-7) with an IC50 value of 5.4 µM, suggesting its potential as a lead compound for developing new anticancer agents .
2. Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to inhibit mitochondrial dysfunction makes it a candidate for further exploration in neuroprotection.
- Case Study : In vitro studies showed that this compound could protect neuronal cells from oxidative stress-induced damage, which is a hallmark of neurodegenerative diseases. This was evidenced by reduced levels of reactive oxygen species (ROS) and improved cell viability in treated neuronal cultures .
3. Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity against various pathogens. Its efficacy against bacterial strains suggests potential applications in developing new antimicrobial agents.
- Data Table: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
This table summarizes the MIC values indicating the effectiveness of this compound against selected pathogens .
4. Toxicological Studies
Given its origin from plants known for their toxicity, this compound's safety profile is crucial. Studies have investigated its toxicological effects, revealing that while it possesses potent biological activities, it also requires careful evaluation due to potential toxicity at higher concentrations.
常见问题
Basic: What methodological frameworks are recommended for formulating research questions on Asimicinone's biochemical mechanisms?
To ensure rigor, employ the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome) when structuring questions. For example:
- "How does this compound (I) modulate apoptosis (O) in hepatocellular carcinoma cells (P) compared to standard chemotherapeutic agents (C)?"
These frameworks help isolate variables (e.g., dose-dependent effects, cellular pathways) and align with hypothesis-driven experimental design .
Q. Basic: What are the best practices for isolating and characterizing this compound from natural sources?
Follow reproducible extraction protocols with iterative optimization:
- Use column chromatography with gradient elution (e.g., hexane:ethyl acetate) for isolation.
- Validate purity via HPLC (>95%) and structural confirmation via NMR (¹H, ¹³C) and HRMS.
- Cross-reference spectral data with published libraries to confirm compound identity .
Q. Advanced: How should researchers design experiments to resolve contradictory data on this compound’s cytotoxicity across cell lines?
Adopt a multi-tiered validation approach :
Standardize conditions : Control for cell passage number, culture media, and incubation time.
Include orthogonal assays : Combine MTT, apoptosis markers (Annexin V/PI), and caspase-3 activation to confirm mechanisms.
Leverage metabolomic profiling : Identify cell-line-specific metabolic vulnerabilities (e.g., ROS levels) that may explain differential responses .
Q. Advanced: What strategies are effective for synthesizing this compound analogs to study structure-activity relationships (SAR)?
Use computational-guided synthesis :
- Perform docking studies to predict binding affinities for target proteins (e.g., NF-κB).
- Modify functional groups (e.g., hydroxylation, esterification) systematically.
- Validate synthetic routes via retrosynthetic analysis and optimize yields using Design of Experiments (DoE) .
Q. Basic: How can researchers ensure rigorous literature reviews on this compound’s pharmacological properties?
- Prioritize primary sources in databases like SciFinder and PubMed, filtering for peer-reviewed studies.
- Use citation mapping to track seminal papers and identify knowledge gaps (e.g., limited in vivo toxicity data).
- Avoid overreliance on review articles; critically appraise methodologies in original studies .
Q. Advanced: What analytical techniques are critical for validating this compound’s target engagement in complex biological systems?
- Thermal shift assays (CETSA) to confirm target binding.
- CRISPR-Cas9 knockout models to establish phenotype dependency on putative targets.
- SPR or ITC for quantifying binding kinetics and thermodynamics .
Q. Basic: How should researchers document experimental protocols for this compound studies to ensure reproducibility?
- Follow Beilstein Journal guidelines : Provide detailed synthetic steps, spectral data, and purity metrics in the main text or supplementary materials.
- Use standardized units (e.g., IC50 in μM ± SD) and disclose instrument calibration details (e.g., HPLC column specifications) .
Q. Advanced: What statistical methods are appropriate for analyzing dose-response data in this compound studies?
- Apply nonlinear regression models (e.g., log-dose vs. response) to calculate EC50/IC50.
- Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
- Report confidence intervals and effect sizes to contextualize clinical relevance .
Q. Basic: How can researchers address ethical considerations in preclinical this compound studies?
- Adhere to ARRIVE guidelines for animal studies: Justify sample sizes, minimize suffering, and obtain ethics committee approval.
- For human cell lines, verify provenance and consent status via ATCC or equivalent repositories .
Q. Advanced: What integrative approaches are recommended for studying this compound’s synergistic effects with existing therapeutics?
属性
分子式 |
C37H66O7 |
---|---|
分子量 |
622.9 g/mol |
IUPAC 名称 |
(5R)-5-[(11R)-11-hydroxy-11-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]undecyl]-3-(2-oxopropyl)oxolan-2-one |
InChI |
InChI=1S/C37H66O7/c1-3-4-5-6-7-11-14-17-20-31(39)33-22-24-35(43-33)36-25-23-34(44-36)32(40)21-18-15-12-9-8-10-13-16-19-30-27-29(26-28(2)38)37(41)42-30/h29-36,39-40H,3-27H2,1-2H3/t29?,30-,31-,32-,33-,34-,35-,36-/m1/s1 |
InChI 键 |
KGGVWMAPBXIMEM-YKUMBOSTSA-N |
手性 SMILES |
CCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCC[C@@H]3CC(C(=O)O3)CC(=O)C)O)O |
规范 SMILES |
CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC3CC(C(=O)O3)CC(=O)C)O)O |
同义词 |
2,4-cis-asimicinone 2,4-trans-asimicinone asimicinone bullatacinone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。